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Z-Leu-Leu-Glu-AMC -

Z-Leu-Leu-Glu-AMC

Catalog Number: EVT-242628
CAS Number:
Molecular Formula: C35H44N4O9
Molecular Weight: 664.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Z-Leu-Leu-Glu-AMC is a tripeptide that is L-leu-L-leu-L-Glu with a Cbz group at the N-terminal and a 7-amino-4-methylcoumarin group at the C-terminal. It is a fluorogenic substrate for measuring the peptidylglutamyl peptide-hydrolyzing activity of the 20S proteasome. It has a role as a fluorochrome. It is a tripeptide and a member of coumarins. It is functionally related to a Leu-Leu-Glu.
Overview

Z-Leu-Leu-Glu-AMC is a synthetic peptide compound that serves as a substrate for various proteolytic enzymes, particularly the 20S proteasome. This compound is utilized in biochemical assays to study protease activity and has implications in understanding cellular processes such as protein degradation and turnover. The full name of the compound reflects its composition, which includes the amino acids leucine, glutamic acid, and the fluorogenic moiety 7-amino-4-methylcoumarin.

Source

Z-Leu-Leu-Glu-AMC is synthesized through chemical methods that involve solid-phase peptide synthesis. It is commercially available from various suppliers, including MedChemExpress, R&D Systems, and Chem-Impex, among others .

Classification

Z-Leu-Leu-Glu-AMC falls under the category of fluorogenic substrates used in biochemical research. It is specifically classified as a substrate for the 20S proteasome and is often employed to measure caspase-like activities in proteolytic assays .

Synthesis Analysis

Methods

The synthesis of Z-Leu-Leu-Glu-AMC typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process involves:

  1. Amino Acid Activation: Each amino acid is activated using coupling reagents.
  2. Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.
  3. Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin and any protecting groups are removed.

Technical Details

The synthesis may also involve specific conditions to ensure high purity and yield, including temperature control, solvent choice, and purification methods such as high-performance liquid chromatography (HPLC) to isolate the final product .

Molecular Structure Analysis

Structure

Z-Leu-Leu-Glu-AMC consists of three amino acids linked by peptide bonds with a fluorogenic group attached. The structure can be represented as follows:

  • Leucine (Leu): A hydrophobic amino acid contributing to the peptide's stability.
  • Glutamic Acid (Glu): A negatively charged amino acid that can influence enzyme interactions.
  • 7-Amino-4-Methylcoumarin: The fluorogenic moiety providing fluorescence upon cleavage.

Data

The molecular formula of Z-Leu-Leu-Glu-AMC is C15H18N2O5C_{15}H_{18}N_{2}O_{5}, with a molecular weight of approximately 302.31 g/mol .

Chemical Reactions Analysis

Reactions

Z-Leu-Leu-Glu-AMC undergoes hydrolysis when acted upon by proteolytic enzymes such as the 20S proteasome. The reaction can be summarized as follows:

Z Leu Leu Glu AMC+ProteaseProducts+Fluorescent Signal\text{Z Leu Leu Glu AMC}+\text{Protease}\rightarrow \text{Products}+\text{Fluorescent Signal}

Technical Details

The hydrolysis of Z-Leu-Leu-Glu-AMC releases the fluorescent compound 7-amino-4-methylcoumarin, which can be quantitatively measured using fluorescence spectroscopy. This reaction is crucial for assessing protease activity in various biological samples .

Mechanism of Action

Process

The mechanism of action involves the binding of Z-Leu-Leu-Glu-AMC to the active site of proteolytic enzymes. Upon binding, the enzyme catalyzes the cleavage of the peptide bond adjacent to the fluorogenic group, resulting in:

  1. Substrate Binding: The substrate binds to the enzyme's active site.
  2. Catalytic Cleavage: The enzyme facilitates hydrolysis, breaking down the peptide bond.
  3. Fluorescent Release: The release of 7-amino-4-methylcoumarin generates a measurable fluorescent signal.

Data

This fluorescence can be detected at an emission wavelength around 450 nm after excitation at approximately 380 nm, allowing for sensitive quantification of enzyme activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and water.

Chemical Properties

  • Stability: Stable under proper storage conditions (dry and cool).
  • pH Sensitivity: Optimal activity at physiological pH (around 7.4).

Relevant analyses indicate that Z-Leu-Leu-Glu-AMC retains its functionality across a range of temperatures and pH levels typical for biological assays .

Applications

Z-Leu-Leu-Glu-AMC has significant scientific applications, particularly in:

  1. Protease Activity Measurement: Used extensively in research to assess the activity of proteolytic enzymes within various biological systems.
  2. Drug Discovery: Serves as a tool for screening potential inhibitors of proteasome activity, relevant in cancer research and neurodegenerative disease studies.
  3. Biochemical Assays: Employed in assays to evaluate cellular processes related to protein degradation and turnover.
Biochemical Mechanisms of Z-Leu-Leu-Glu-AMC in Proteasome Activity

Substrate Specificity for Caspase-Like (PGPH) Activity of 20S/26S Proteasomes

Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) is a fluorogenic peptide substrate engineered to assess the peptidylglutamyl peptide-hydrolyzing (PGPH) activity of proteasomes, also termed caspase-like activity. This specificity arises from its molecular structure: The C-terminal 7-amino-4-methylcoumarin (AMC) group is linked via an amide bond to a tripeptide sequence (Leu-Leu-Glu) capped with a benzyloxycarbonyl (Z) group. Proteasomal β1 subunits selectively cleave the Glu-AMC bond due to the substrate’s glutamate residue at the P1 position, releasing free AMC. The fluorescence of liberated AMC (excitation 380 nm, emission 460 nm) provides a quantitative measure of proteasomal PGPH activity [1] [7].

Table 1: Key Characteristics of Z-LLE-AMC in Proteasome Activity Assays

PropertySpecificationFunctional Significance
Target Proteasome ActivityCaspase-like (PGPH)Specific to β1 subunits of 20S/26S proteasomes
Cleavage SiteGlu-AMC bondReleases fluorescent AMC moiety
Working Concentration50–200 µMOptimal for kinetic measurements in lysates
Detection WavelengthsExcitation 360–380 nm, Emission 440–460 nmEnables real-time quantification of activity
Interference ControlRequires subtraction of inhibitor-treated lysatesEliminates background from non-proteasomal proteases [1]

This substrate’s selectivity is further evidenced by its lack of hydrolysis by the chymotrypsin-like (β5) or trypsin-like (β2) proteasome subunits. Research demonstrates that PGPH activity operates independently of other proteasomal activities: Selective inhibition of PGPH sites does not impair chymotrypsin-like function, indicating distinct active sites without allosteric cross-regulation [6]. Consequently, Z-LLE-AMC serves as a gold-standard tool for dissecting caspase-like activity in complex biological samples, including cell lysates and purified proteasomes.

Role in Measuring β1 Subunit Activity and Acidic Residue Cleavage

The β1 subunit, a core component of the 20S proteasome, exclusively mediates the hydrolysis of peptide bonds following acidic residues (glutamate or aspartate). Z-LLE-AMC exploits this specificity, as its glutamate residue positions it as an ideal reporter for β1 function. Upon cleavage, the kinetic parameters of AMC release (e.g., Vmax, Km) directly reflect β1 catalytic efficiency. Studies using purified 20S proteasomes show linear fluorescence increases over 20 minutes when incubated with Z-LLE-AMC at 100 µM, confirming its utility in real-time enzymatic profiling [1] [3].

Critical experimental considerations include:

  • Specificity Validation: Fluorescence in cell lysates must be corrected using proteasome inhibitors (e.g., MG132, epoxomicin). Non-proteasomal proteases contributing to Z-LLE-AMC cleavage are quantified in inhibitor-treated lysates and subtracted from total activity [1].
  • Biochemical Context: The substrate’s sensitivity allows detection of β1 dysfunction under pathological conditions (e.g., oxidative stress or proteasome inhibitor exposure), where diminished AMC release correlates with impaired PGPH activity [3] [7].
  • Structural Determinants: The Z-group (benzyloxycarbonyl) enhances cellular permeability and binding affinity to the β1 substrate channel, while the Leu-Leu sequence mimics natural proteasomal targets [4].

Table 2: Applications of Z-LLE-AMC in Proteasome Research

Research ContextApplicationKey Findings Using Z-LLE-AMC
Cancer PharmacologyScreening of proteasome inhibitors (e.g., ixazomib)Identified β1 activity retention in bortezomib-resistant leukemia cells [3]
Neurodegenerative DiseaseAnalysis of neurotoxicant effectsDeltamethrin pesticide inhibited PGPH activity in neurons [3]
Protein HomeostasisER stress responsesPalmitate-induced insulin resistance disrupted PGPH function in endothelial cells [3]
Circadian BiologyAutophagy rhythmsDiurnal oscillation of proteasomal activity detected [3]

Modulation by Regulatory Complexes (19S Cap, PA28β)

Proteasomal caspase-like activity is dynamically regulated by associated complexes, with Z-LLE-AMC hydrolysis serving as a key readout:

  • 19S Regulatory Particle (RP): The 26S proteasome (20S core + 19S cap) exhibits enhanced PGPH activity compared to the isolated 20S core. The 19S RP facilitates substrate unfolding and translocation into the 20S catalytic chamber. ATP-dependent mechanisms within the 19S base activate β1 cleavage efficiency, measurable via increased AMC release from Z-LLE-AMC [5].
  • PA28β (11S Regulator): This interferon-γ-inducible complex dramatically amplifies Z-LLE-AMC hydrolysis. Experimental data show a 2.5-fold increase in initial cleavage velocity when 20S proteasomes are pre-incubated with 120 nM PA28β. This occurs through allosteric gate opening of the 20S α-rings, facilitating substrate access to β1 subunits [1] [3].

Table 3: Impact of Regulatory Complexes on Z-LLE-AMC Kinetics

Proteasome FormRegulatorVelocity (RFU/min)Fold ActivationExperimental Conditions
20S ConstitutiveNone18 ± 21.0x20 nM proteasome, 100 µM Z-LLE-AMC, 37°C [3]
20S ConstitutivePA28β (120 nM)45 ± 32.5xAs above + 15 min PA28β pre-incubation
20S ImmunoNone22 ± 11.0xAs above
20S ImmunoPA28β (120 nM)58 ± 42.6xAs above + PA28β pre-incubation
26S (19S-20S-19S)Native32 ± 21.8x**vs. 20S constitutive

Mechanistically, PA28β binding induces conformational changes in the 20S proteasome, widening the substrate entry pore. This allows faster diffusion of Z-LLE-AMC to β1 active sites, evidenced by reduced lag phases in kinetic assays [3]. Such modulation is physiologically significant during immune responses, where PA28β upregulation optimizes proteasomal processing of acidic residue-rich antigens.

Properties

Product Name

Z-Leu-Leu-Glu-AMC

IUPAC Name

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

Molecular Formula

C35H44N4O9

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1

InChI Key

FOYHOBVZPWIGJM-KCHLEUMXSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Proteasome Substrate III, Fluorogenic

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

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